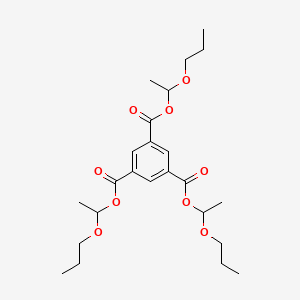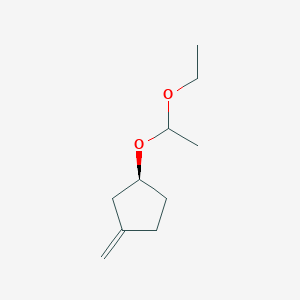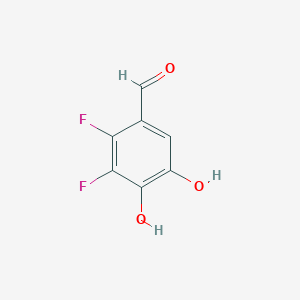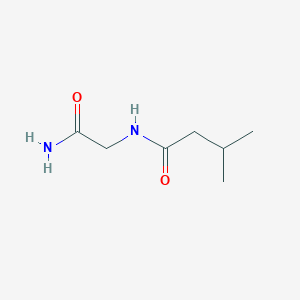![molecular formula C17H19N5O B14234963 1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)- CAS No. 596824-23-6](/img/structure/B14234963.png)
1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a kinase inhibitor, which makes it a promising candidate for cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-b]pyridazine derivatives typically involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions to form the triazolo[4,3-b]pyridazine core . The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis would likely involve similar cyclization reactions with optimized conditions for higher yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1,2,4-Triazolo[4,3-b]pyridazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with amines in ethanol.
Major Products
The major products formed from these reactions include various substituted triazolo[4,3-b]pyridazine derivatives with different functional groups, enhancing their biological activity and specificity .
科学的研究の応用
1,2,4-Triazolo[4,3-b]pyridazine derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Studied for their potential as enzyme inhibitors, particularly kinases.
作用機序
The mechanism of action of 1,2,4-Triazolo[4,3-b]pyridazine derivatives involves the inhibition of specific kinases, such as c-Met kinase. These compounds bind to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine: Similar structure but different biological activity.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Known for its energetic material properties.
3-Ethynylimidazo[1,2-b]pyridazine: Another heterocyclic compound with distinct applications.
Uniqueness
1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)- stands out due to its potent kinase inhibition and anticancer properties. Its unique structure allows for specific interactions with kinase active sites, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
596824-23-6 |
|---|---|
分子式 |
C17H19N5O |
分子量 |
309.4 g/mol |
IUPAC名 |
3-(3-methoxyphenyl)-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H19N5O/c1-23-14-7-5-6-13(12-14)17-19-18-15-8-9-16(20-22(15)17)21-10-3-2-4-11-21/h5-9,12H,2-4,10-11H2,1H3 |
InChIキー |
LNWZYGXSVPIBKJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)




![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)
![1H-Indene, 3-[(S)-methoxyphenylmethyl]-](/img/structure/B14234925.png)

![1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine](/img/structure/B14234931.png)
![But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B14234943.png)
![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)
![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)

